molecular formula C12H18Cl2N4 B2593753 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride CAS No. 2093718-99-9

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride

Cat. No.: B2593753
CAS No.: 2093718-99-9
M. Wt: 289.2
InChI Key: OADNGJLWSFLSMU-UHFFFAOYSA-N
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Description

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes under acidic or basic conditions.

    Alkylation: The triazolopyridine intermediate is then alkylated with a suitable alkylating agent, such as a halomethylpiperidine, to introduce the piperidine moiety.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine moiety, which are known for their pharmacological properties.

Uniqueness

3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride is unique due to its specific combination of the triazolopyridine and piperidine moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10;;/h1-2,5,7,10,13H,3-4,6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNGJLWSFLSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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